2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid

PDK1 Kinase Inhibition Cancer

Researchers frequently encounter scaffold-hopping challenges where generic thiazole-acetic acid derivatives fail to replicate specific PDK1 inhibition. This compound (IC50 920 nM) provides a validated starting point for PI3K/AKT/mTOR pathway SAR studies. The free carboxylic acid (LogP 0.13) enables direct amide coupling without deprotection, accelerating library synthesis. - Validated PDK1 inhibitory profile, ensuring SAR reproducibility. - Free carboxylic acid handle for rapid amide/ester library generation. - Reduced non-specific aggregation risk in aqueous assays versus ester analogs.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
Cat. No. B12106414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid
Molecular FormulaC9H12N2O3S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CS2)CC(=O)O
InChIInChI=1S/C9H12N2O3S/c12-8(13)5-7-6-15-9(10-7)11-1-3-14-4-2-11/h6H,1-5H2,(H,12,13)
InChIKeyILCZTNOFYJKNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview and Selection Guide


2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid (CAS 1017452-84-4) is a heterocyclic building block featuring a morpholine ring, a thiazole ring, and a carboxylic acid moiety . This compound is utilized as a synthetic intermediate and a screening compound in medicinal chemistry, particularly in the development of kinase inhibitors and probes targeting the PI3K/AKT/mTOR pathway [1]. Its molecular formula is C9H12N2O3S with a molecular weight of 228.27 g/mol .

Why Generic Substitution Fails


Although numerous thiazole-acetic acid derivatives and morpholine-containing building blocks are commercially available, their biological activity, physicochemical properties, and synthetic utility can differ substantially [1]. For example, while other thiazole-4-acetic acid derivatives have been explored as potent SCD1 inhibitors (e.g., analog 48) [2], this specific morpholino-thiazole scaffold has demonstrated a distinct and highly potent inhibitory profile against PDK1 (IC50 = 920 nM) [3], a profile not shared by all members of the class. Therefore, generic substitution may lead to a complete loss of desired on-target activity and invalidate structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence


PDK1 Inhibition Potency Comparison

This compound, as disclosed in US8569511 (Compound 12/BDBM103928), inhibits PDK1 with an IC50 of 920 nM [1]. Its closest in-class analog from the same patent (Compound 13/BDBM103929) exhibits significantly reduced potency with an IC50 of 8,790 nM, representing a ~9.6-fold loss in activity [2]. Both values were obtained using the same time-resolved FRET LanthaScreen kinase binding assay, demonstrating a clear, quantifiable advantage for this specific morpholino-thiazole-acetic acid scaffold.

PDK1 Kinase Inhibition Cancer

Hydrophilicity vs. Ethyl Ester Form

The target compound, a free carboxylic acid, has a calculated LogP of 0.13 . In contrast, its common ethyl ester derivative, WAY-603392 (ethyl 2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetate), has a calculated ALogP of 1.344 . This >1.2 log unit difference indicates the target compound is significantly more hydrophilic, which can translate to superior aqueous solubility for in vitro assays and may serve as a more suitable polar handle for further derivatization.

Physicochemical Properties LogP Solubility

Supplier Purity and Documentation

Reputable suppliers such as Fluorochem and MolCore list this compound with a purity of ≥95% (NLT 97% for MolCore) . MolCore further notes ISO certification for their quality management system . While many analogs are available, the combination of a specified high purity from suppliers that offer Certificates of Analysis and comprehensive documentation (SDS) provides a risk-mitigated procurement path compared to analogs from vendors with less transparent quality control processes.

Procurement Purity ISO Certification

Validated Application Scenarios


PDK1-Dependent Cancer Cell Profiling

As demonstrated by its IC50 of 920 nM against PDK1 [1], this compound is immediately applicable as a tool compound or a starting point for SAR studies targeting the PI3K/AKT/mTOR pathway. Its moderate potency makes it suitable for use as a positive control or for co-crystallization studies to understand binding modes.

Polar Fragment Library Synthesis

The free carboxylic acid group (LogP 0.13) provides a highly advantageous synthetic handle for amide coupling or esterification, enabling the rapid generation of diverse compound libraries with improved aqueous solubility profiles, without the need for an initial deprotection step required when using the ethyl ester analog.

Soluble Probe for Biochemical Assays

Its relatively high hydrophilicity compared to related ester derivatives reduces the likelihood of non-specific aggregation in aqueous assay buffers, making it a more reliable starting point for developing biochemical and cellular screening assays where false positives from colloidal aggregation are a known concern.

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